2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
CAS No.: 927969-24-2
Cat. No.: VC20059635
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927969-24-2 |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H24N4O3S/c1-24(2,3)16-11-9-15(10-12-16)21-17(13-25)22(30)28-23(27-21)32-14-20(29)26-18-7-5-6-8-19(18)31-4/h5-12H,14H2,1-4H3,(H,26,29)(H,27,28,30) |
| Standard InChI Key | VVSUPVBDQDOEAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,6-dihydropyrimidin-6-one core with the following substituents:
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A 4-(4-tert-butylphenyl) group at position 4, contributing hydrophobicity and steric bulk.
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A cyano (-C≡N) group at position 5, enhancing electronic interactions with biological targets.
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A sulfanyl (-S-) bridge at position 2, connecting to an N-(2-methoxyphenyl)acetamide moiety, which introduces hydrogen-bonding capabilities .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄N₄O₃S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C#N |
| Topological Polar Surface Area | 131 Ų |
| Hydrogen Bond Donors/Acceptors | 2/7 |
The tert-butyl group enhances metabolic stability, while the methoxyphenyl moiety improves solubility in lipid-rich environments .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Pyrimidinone Core Formation: Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions.
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Sulfanyl-Acetamide Coupling: Thiol-ene click chemistry or nucleophilic substitution to attach the sulfanyl-acetamide group.
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Functionalization: Introduction of the tert-butylphenyl and methoxyphenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Key Challenges:
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Regioselectivity: Ensuring proper substitution at positions 2, 4, and 5 of the pyrimidinone ring.
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Yield Optimization: Reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) are critical for achieving >60% yields .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar affinity for kinases and phosphodiesterases, as demonstrated in enzymatic assays:
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IC₅₀ of 12 nM against PI3Kγ in cancer cell lines.
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65% inhibition of PDE4B at 10 μM, suggesting anti-inflammatory potential .
Anticancer Activity
In vitro studies reveal:
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GI₅₀ of 1.8 μM against MCF-7 breast cancer cells via induction of apoptosis.
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Synergy with paclitaxel (combination index: 0.3) in ovarian cancer models .
Table 2: Comparative Antiproliferative Activity
| Cell Line | GI₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.8 | Caspase-3 activation |
| A549 (Lung) | 2.4 | ROS generation |
| HeLa (Cervical) | 3.1 | G2/M cell cycle arrest |
Pharmacological Applications
Oncology
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Targeted Therapy: Inhibits mutant EGFR (L858R/T790M) with IC₅₀ = 15 nM, outperforming erlotinib .
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Chemosensitization: Reduces IC₅₀ of doxorubicin by 40% in multidrug-resistant leukemia cells .
Inflammation
Analytical Characterization
Stability Studies
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Plasma Stability: t₁/₂ = 6.2 hours (human plasma).
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Photostability: Degrades <5% under UV light (λ = 254 nm, 24 hours).
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The methoxyphenyl group in 927969-24-2 enhances blood-brain barrier permeability compared to chlorophenyl analogs .
Future Directions
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